3-Methylcytidine methosulfate is a derivative of cytidine, classified as a nucleoside analog. It is characterized by the addition of a methyl group at the 3-position of the cytidine base and is often used in biochemical research and applications. The compound has the molecular formula and a molecular weight of approximately 369.35 g/mol . It is primarily utilized in studies related to nucleotides and nucleosides, particularly in the context of epigenetic modifications and RNA biology.
The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine followed by the introduction of a methosulfate group. This can be achieved through various chemical reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity (>95%) of the final product .
The molecular structure of 3-Methylcytidine methosulfate includes a pyrimidine ring with a methyl group attached at the 3-position, along with a ribose sugar moiety. The compound exhibits stereochemistry that is crucial for its biological activity.
COS(=O)(=O)[O-].C[N+]1=C(N)C=CN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C1=O
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1
The accurate mass of 3-Methylcytidine methosulfate is reported as 369.0842 g/mol . The compound's flash point is notably low at -20°C, indicating its volatility and need for careful handling during storage and use .
3-Methylcytidine methosulfate participates in various chemical reactions typical for nucleoside analogs. These include:
The reactivity of this compound is influenced by its functional groups. For instance, the methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions .
The mechanism by which 3-Methylcytidine methosulfate exerts its biological effects primarily involves its incorporation into RNA molecules. This incorporation can alter RNA structure and function by affecting:
Research indicates that 3-Methylcytidine is commonly found as an epigenetic mark in tRNA and mRNA, playing roles in cellular processes such as stress responses and metabolic regulation .
3-Methylcytidine methosulfate has several important applications in scientific research:
The installation of 3-methylcytidine (m³C) in mammalian RNAs is orchestrated by three methyltransferase-like (METTL) proteins: METTL2, METTL6, and METTL8. These enzymes exhibit distinct substrate specificities and subcellular localizations, ensuring precise m³C deposition across RNA species.
METTL2 and METTL6 catalyze m³C formation in nuclear-encoded tRNAs, with METTL2 primarily modifying position 32 of tRNAᵀʰʳ and tRNAᴬʳᵍ(ᶜᶜᵁ) isoacceptors. Genetic ablation studies in mice reveal a 30–40% reduction in tRNA m³C levels upon METTL2 knockout, while METTL6 loss results in a 10–15% reduction. Primer extension assays confirm the absence of reverse transcriptase blockage at C32 in METTL2-null cells, validating its role in anticodon loop modification [1] [6]. METTL6 specifically targets tRNASer isoacceptors, aided by its obligate interaction with seryl-tRNA synthetase (SerRS), which enhances catalytic efficiency by ~1,000-fold [1] [4].
METTL8 operates independently in mitochondria, modifying C32 of mt-tRNAᵀʰʳ(ᵁᴳᵁ) and mt-tRNASer(ᵁᴳᴬ). Unlike METTL2/6, METTL8 contains an N-terminal mitochondrial targeting sequence (residues 1–50) that directs its subcellular localization. CRISPR-Cas9 deletion experiments confirm that METTL8 loss specifically reduces m³C in mitochondrial tRNAs without affecting nuclear tRNA modifications [6] [7]. Notably, METTL8 also deposits m³C in select nuclear mRNAs, marking the first evidence of mRNA m³C modification [1].
Table 1: METTL Enzymes Catalyzing m³C Formation
Enzyme | Substrate Specificity | Localization | Functional Impact of Knockout |
---|---|---|---|
METTL2 | tRNAᵀʰʳ(ᵁᴳᵁ), tRNAᴬʳᵍ(ᶜᶜᵁ) | Nucleus | 30–40% ↓ tRNA m³C; impaired translation |
METTL6 | tRNASer isoacceptors | Nucleus | 10–15% ↓ tRNA m³C; reduced Ser-tRNA stability |
METTL8 | mt-tRNAᵀʰʳ/Ser, nuclear mRNAs | Mitochondria | Loss of mt-tRNA m³C; mRNA modification loss |
METTL6 forms an RNA-dependent complex with SerRS, as demonstrated by size-exclusion chromatography and cryo-EM structural analysis (PDB: 8OWX). The 2.4 Å resolution structure reveals that SerRS anchors the tRNA variable loop, while METTL6 remodels the anticodon loop to flip out C32 for methylation. Direct protein-protein contacts between METTL6’s αC helix and SerRS are essential for catalytic enhancement. ATP and serine are dispensable for this activation, confirming SerRS acts as a pure substrate recruitment factor [1] [4].
METTL8’s mitochondrial import relies on a bipartite N-terminal signal (residues 1–50) comprising a transmembrane domain (residues 1–25) and a matrix-targeting sequence (residues 26–50). Phosphorylation at Ser12 regulates this targeting: dephosphorylation promotes mitochondrial localization, while phosphorylation retains METTL8 in the cytosol. Isoform-specific splicing variants further modulate its distribution, with the long isoform (METTL8-L) exclusively localizing to mitochondria [6] [7].
Table 2: Key Regulatory Interactions in m³C Catalysis
Enzyme | Interacting Partner | Interaction Mechanism | Functional Consequence |
---|---|---|---|
METTL6 | SerRS | RNA-dependent complex; αC helix contacts | 1,000-fold ↑ methylation activity |
METTL8 | Mitochondrial import machinery | N-terminal signal (residues 1–50) | Mitochondrial matrix localization |
The m³C methyltransferases exhibit deep evolutionary conservation. Saccharomyces cerevisiae employs a single enzyme, Trm140, for m³C32 modification in tRNAᵀʰʳ and tRNASer. In contrast, fission yeast (Schizosaccharomyces pombe) utilizes two orthologs—Trm140 (tRNAᵀʰʳ) and Trm141 (tRNASer)—presaging the division of labor in mammals. Sequence alignments reveal 45–60% similarity between yeast Trm140/141 and mammalian METTL2/6, particularly in the catalytic S-adenosylmethionine (SAM)-binding domain. METTL8, however, shares greater homology with bacterial m³C methyltransferases, suggesting convergent evolution for mitochondrial function [1] [6].
Key Evolutionary Insights
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